![molecular formula C21H25FN2O5S B4041224 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B4041224.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide
Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a sulfonyl group, and a fluorophenoxy moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by methylation using methyl iodide.
Sulfonylation: The morpholine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Fluorophenoxy Propanamide: The final step involves coupling the sulfonylated morpholine with 4-fluorophenoxy propanamide under basic conditions, typically using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Drug Discovery
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide is being investigated for its potential as a therapeutic agent in various diseases. Its sulfonamide group is particularly significant as sulfonamides are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit activity against bacterial infections and can serve as lead compounds for developing new antibiotics .
Cancer Research
Studies have shown that compounds with morpholine and sulfonamide functionalities can inhibit tumor growth by interfering with specific cellular pathways. The compound's ability to modulate protein interactions makes it a candidate for further exploration in cancer therapeutics. For instance, it may inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway .
Neuroscience
The morpholine moiety in this compound suggests potential applications in neuroscience. Morpholines are often utilized in the development of neuroprotective agents. Preliminary studies indicate that derivatives of morpholine can cross the blood-brain barrier and exhibit neuroprotective effects, making this compound a candidate for further research into treatments for neurodegenerative diseases .
Case Study 1: Antibacterial Activity
A study conducted on structurally similar sulfonamide compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the sulfonamide group can enhance efficacy against resistant strains . This supports the hypothesis that this compound could be developed into a novel antibiotic.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds similar to this compound can significantly reduce cell viability at micromolar concentrations. These findings indicate potential pathways for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Flubendiamide: An insecticide with a similar sulfonyl group, used in agriculture.
Uniqueness
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide stands out due to its unique combination of a morpholine ring, sulfonyl group, and fluorophenoxy moiety
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a sulfonyl group, and a fluorophenoxy moiety. Its molecular formula is , with a molecular weight of 462.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, suggesting that this compound may exhibit similar properties.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
- Receptor Modulation : The sulfonamide group is known to interact with various receptors, including progesterone receptors (PR), which play critical roles in reproductive health and cancer biology .
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, derivatives similar to this compound have shown promise as nonsteroidal PR antagonists, which may be beneficial in treating hormone-dependent cancers such as breast cancer .
Anti-inflammatory Effects
Research has indicated that compounds with morpholine and sulfonamide moieties can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may also possess similar anti-inflammatory effects.
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study on related sulfonamide derivatives showed significant growth inhibition in breast cancer cells through PR antagonism .
- In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy of related compounds in inflammatory disease models. Results indicated reduced inflammation markers and improved clinical outcomes in treated groups compared to controls .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(4-fluorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-14-12-24(13-15(2)28-14)30(26,27)20-10-6-18(7-11-20)23-21(25)16(3)29-19-8-4-17(22)5-9-19/h4-11,14-16H,12-13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJBJXJSXYLOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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